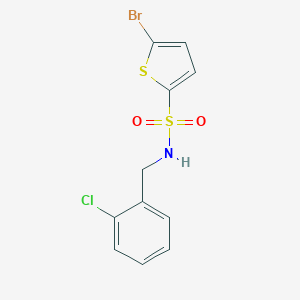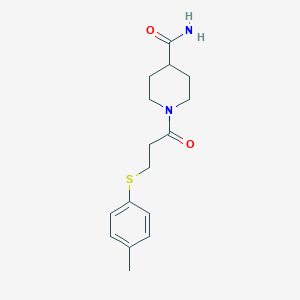![molecular formula C18H25NOS B296499 N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B296499.png)
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide is an organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, a sulfanyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds.
Attachment of the ethyl chain: This step involves the alkylation of the cyclohexene ring using ethyl halides under basic conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols and appropriate leaving groups.
Formation of the propanamide moiety: This final step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, sodium hydride as base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-chlorophenyl)sulfanyl]propanamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methoxyphenyl)sulfanyl]propanamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-nitrophenyl)sulfanyl]propanamide
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Properties
Molecular Formula |
C18H25NOS |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C18H25NOS/c1-15-7-9-17(10-8-15)21-14-12-18(20)19-13-11-16-5-3-2-4-6-16/h5,7-10H,2-4,6,11-14H2,1H3,(H,19,20) |
InChI Key |
NQMMDRVEXNFHPU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCC2=CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-methyl-4-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B296416.png)
![N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296418.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-methoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296421.png)
![Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296422.png)
![Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296423.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B296424.png)
![N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B296425.png)

![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296429.png)
![N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296431.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B296435.png)
![N-butyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B296437.png)

